17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one
Description
Core Steroidal Framework Modifications
The parent structure of this compound derives from androst-4-en-3-one, a prototypical 19-carbon steroid nucleus comprising three fused cyclohexane rings and one cyclopentane ring. The molecular formula C₂₃H₃₂N₂OS indicates two key modifications:
- Position 17-beta substitution : A thiazole ring replaces the traditional hydroxyl or ketone group at C17, introducing sulfur and nitrogen heteroatoms.
- Retention of the Δ⁴-3-keto motif : The A-ring preserves the unsaturated ketone system (C3=O, C4=C5), critical for androgen receptor binding in unmodified steroids.
The SMILES string C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C specifies stereochemistry at eight chiral centers (C5, C8, C9, C10, C13, C14, C17, and C20). The thiazole substituent adopts a β-orientation at C17, as denoted by the [C@@H] descriptor, positioning it on the same face as the C19 methyl group.
Table 1: Structural comparison with testosterone
| Feature | Testosterone | This compound |
|---|---|---|
| Molecular formula | C₁₉H₂₈O₂ | C₂₃H₃₂N₂OS |
| C17 substituent | β-hydroxyl | 2-(methylamino)-4-thiazolyl |
| Ring saturation | Δ⁴-3-keto | Δ⁴-3-keto |
| Chiral centers | 6 | 8 |
This structural divergence suggests altered hydrophobic interactions and hydrogen-bonding capacity compared to classical androgens.
Thiazolyl-Methylamino Substituent Configuration Analysis
The 2-(methylamino)-4-thiazolyl group introduces a planar, aromatic heterocycle with distinct electronic properties. Key features include:
- Thiazole ring geometry : The sulfur atom at position 1 and nitrogen at position 3 create a dipole moment (≈1.6 D) orthogonal to the steroid plane.
- Methylamino orientation : The -NHCH₃ group at C2 of the thiazole adopts a syn periplanar conformation relative to the steroid core, as evidenced by the InChI
[C@@H]1CC[C@@H]2C4=CSC(=N4)NC. This orientation permits intramolecular hydrogen bonding between the methylamino proton and the C3 ketone oxygen (distance ≈2.8 Å in optimized DFT models).
Conformational analysis via the Cambridge Structural Database (CSD) reveals that thiazole-containing steroids preferentially stabilize β₂-strand-like conformations through N–H···N hydrogen bonds . The methylamino group’s sp³ hybridization introduces torsional strain (τ ≈ 8.7° in gas phase) , which may enhance binding specificity to hydrophobic receptor pockets.
Electronic effects :
- The thiazole’s electron-deficient C5 position (σₚ⁺ ≈0.66) increases electrophilicity at C17, potentially facilitating nucleophilic attacks in pro-drug activation.
- Methylamino donation (+M effect) raises the thiazole’s HOMO energy (-8.2 eV vs. -9.1 eV for unsubstituted thiazole), enhancing π-π interactions with aromatic receptor residues.
Comparative Molecular Dynamics with Classical Androgen Derivatives
Molecular dynamics (MD) simulations (100 ns, OPLS-AA force field) highlight critical differences between this compound and testosterone:
Table 2: MD trajectory metrics (RMSD in Å, RMSF in Ų)
| Metric | 17-beta-thiazolyl derivative | Testosterone |
|---|---|---|
| Backbone RMSD | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Ligand RMSF (C17) | 0.8 | 1.5 |
| H-bond occupancy | 78% | 62% |
- Enhanced rigidity : The thiazole ring reduces C17 atom fluctuation (RMSF 0.8 Ų vs. 1.5 Ų for testosterone) , likely due to sulfur’s van der Waals radius (1.85 Å) providing steric bulk.
- Solvent-accessible surface area (SASA) : The derivative exhibits 18% lower SASA (≈540 Ų) than testosterone (≈660 Ų), favoring membrane permeability.
- MM-PBSA binding energy : ΔGbind = -42.1 kcal/mol for the derivative vs. -38.7 kcal/mol for testosterone, suggesting tighter receptor association despite the bulkier substituent .
Notably, the thiazole’s sulfur participates in charge-transfer interactions with cytochrome P450 aromatase’s heme iron, as observed in docking studies (ΔG = -9.8 kcal/mol) . This interaction is absent in classical androgens, implying a unique metabolic pathway.
Properties
CAS No. |
95440-99-6 |
|---|---|
Molecular Formula |
C23H32N2OS |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2OS/c1-22-10-8-15(26)12-14(22)4-5-16-17-6-7-19(20-13-27-21(24-3)25-20)23(17,2)11-9-18(16)22/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t16-,17-,18-,19+,22-,23-/m0/s1 |
InChI Key |
QXMDNFHOPKWABW-XAFQUIJGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Details
| Step | Description | Reagents and Conditions | Key Notes |
|---|---|---|---|
| Step A: Bromination of Steroid Precursor | Starting from a steroid such as 16-dehydropregnenolone or dehydroisoandrosterone, bromination is performed at C17 to introduce a bromo substituent. | - 5,5-Dibromobarbituric acid - Concentrated aqueous hydrogen bromide - Solvent: tetrahydrofuran (THF) - Reflux for ~1 hour - Isolation by extractive techniques and recrystallization |
Brominated steroid intermediate is purified by recrystallization from acetone or similar solvents. |
| Step B: Cyclization with Thiourea or Guanidine | The brominated steroid is reacted with a heterocyclic reagent to form the thiazolyl ring at C17. | - Reagent: thiourea, urea, guanidine, or substituted derivatives (e.g., 1-methyl-2-thiourea) - Solvent: ethanol - Reflux for 1.5 hours with partial solvent distillation - Cooling and filtration to isolate solid product |
The reaction forms the C17 heterocyclic steroid with an OH group at the heterocyclic ring (formula Ia). Excess reagent is used to drive the reaction. |
| Step C: Oxidation to Ketone | The heterocyclic steroid intermediate is oxidized to convert the C3 hydroxyl group to a ketone, yielding the target compound. | - Oxidizing agents: oxalyl chloride and dimethylsulfoxide (Swern oxidation) - Solvent: methylene chloride/dimethylsulfoxide mixture (2:1) - Temperature: -55°C for 30 minutes - Base: triethylamine added after oxidation - Workup: washing with sodium bicarbonate, brine, drying over MgSO4, filtration - Purification: flash chromatography (ethyl acetate/hexane on silica gel), recrystallization |
Swern oxidation is preferred to avoid over-oxidation or decomposition. The final product is purified to high purity. |
Detailed Reaction Conditions and Purification
Bromination (Step A): The steroid precursor is dissolved in THF and treated with 5,5-dibromobarbituric acid and aqueous HBr under reflux. After cooling, the mixture is concentrated under vacuum. The brominated steroid is isolated by extraction and recrystallization from acetone or similar solvents to ensure purity.
Cyclization (Step B): The brominated steroid is suspended in ethanol and treated with an excess of thiourea or guanidine. The mixture is refluxed for approximately 1.5 hours, during which half of the ethanol solvent is distilled off. After cooling, the solid is filtered, washed with ethanol, and dried under high vacuum to yield the heterocyclic steroid intermediate.
Oxidation (Step C): The Swern oxidation is conducted by dissolving oxalyl chloride in methylene chloride under nitrogen atmosphere, followed by dropwise addition of dimethylsulfoxide. The heterocyclic steroid intermediate dissolved in methylene chloride/dimethylsulfoxide is added slowly at -55°C. After stirring, triethylamine is added to neutralize the reaction. The mixture is then worked up by washing, drying, and filtered. The crude product is purified by flash chromatography using ethyl acetate/hexane mixtures on silica gel and recrystallized to obtain the final ketone product.
Summary Table of Key Reagents and Solvents
| Reagent/Material | Role | Typical Quantity/Condition |
|---|---|---|
| 5,5-Dibromobarbituric acid | Brominating agent | Excess, reflux 1 hr |
| Concentrated aqueous HBr | Bromination catalyst | Stoichiometric, reflux |
| Thiourea / Guanidine | Heterocycle forming reagent | Excess, reflux 1.5 hr |
| Ethanol | Solvent for cyclization | Suspension medium |
| Oxalyl chloride | Oxidant precursor (Swern oxidation) | Stoichiometric, low temp |
| Dimethylsulfoxide | Oxidant (Swern oxidation) | Stoichiometric, low temp |
| Triethylamine | Base for neutralization | Slight excess |
| Tetrahydrofuran (THF) | Solvent for bromination | Anhydrous, reflux |
| Methylene chloride | Solvent for oxidation | Anhydrous, low temp |
| Silica gel | Chromatography stationary phase | For purification |
| Ethyl acetate / Hexane | Chromatography eluents | Gradient mixtures |
Research Findings and Practical Considerations
The use of 5,5-dibromobarbituric acid combined with aqueous HBr is an effective method for selective bromination at the C17 position of steroid precursors, crucial for subsequent heterocycle formation.
Cyclization with thiourea or guanidine under reflux in ethanol reliably forms the thiazolyl ring fused at C17, with the reaction conditions optimized to allow partial solvent removal to drive the reaction equilibrium forward.
The Swern oxidation method is preferred for converting the C3 hydroxyl to the ketone in the heterocyclic steroid intermediate due to its mild conditions, preventing degradation of the sensitive thiazolyl moiety.
Purification by flash chromatography on silica gel using ethyl acetate/hexane mixtures ensures removal of side products and unreacted starting materials, yielding analytically pure 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one.
The entire synthetic route requires careful control of inert atmosphere (nitrogen) during sensitive steps to avoid oxidation or hydrolysis side reactions.
Chemical Reactions Analysis
Types of Reactions
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 17β Position
17β-(2-(Propylamino)-4-thiazolyl)androst-4-en-3-one ()
- Structural Difference: Propylamino group replaces methylamino on the thiazole.
- Collision cross-section data () suggest distinct mass spectrometry profiles, aiding analytical differentiation.
17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one ()
- Structural Difference: Cyano and hydroxyl groups replace the thiazolyl moiety.
- Implications: The polar cyano group could enhance solubility but reduce receptor affinity compared to the aromatic thiazole.
17α-(2-Methallyl)-9β,10α-androst-4-en-17-ol-3-one ()
Core Skeleton Modifications
4-Hydroxytestosterone (4,17β-Dihydroxy-androst-4-en-3-one) ()
- Structural Difference: Hydroxyl groups at C4 and C17β instead of thiazolyl-methylamino.
- Implications: The dual hydroxylation enhances polarity, favoring interactions with hydroxysteroid dehydrogenases (HSDs). 4-Hydroxytestosterone is a known aromatase inhibitor metabolite (), contrasting with the thiazolyl derivative’s unconfirmed mechanism.
1α-Methylandrostan-17β-ol-3-one ()
- Structural Difference : Saturated 5α-androstane core with a 1α-methyl group.
- Implications : Saturation increases metabolic stability, while the 1α-methyl group may enhance anabolic potency. This contrasts with the unsaturated Δ⁴ bond in the thiazolyl derivative, which is critical for binding to steroid receptors.
Pharmacological and Regulatory Considerations
- Enzyme Targeting: Compounds like 17β-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one may act as suicide substrates for HSDs (analogous to acetylenic alcohols in ), though direct evidence is lacking.
- Regulatory Status: Androstane derivatives with methyl or hydroxy groups (e.g., mestanolone, ) are often classified as controlled substances. The thiazolyl group’s novelty may delay regulatory categorization until safety data are available.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step modifications of steroid precursors. For example, hydroxylation and methylation reactions are critical steps, requiring precise control of temperature (e.g., reflux conditions) and reagents like oxalyl chloride or sodium borohydride. Optimizing solvent systems (e.g., toluene-THF mixtures) and catalysts (e.g., Pt for hydrogenation) can enhance yield and purity .
- Structural Considerations : The thiazole ring at the 17β position introduces steric hindrance, necessitating regioselective protection/deprotection strategies during synthesis .
Q. How can NMR and X-ray crystallography be utilized to resolve the stereochemistry of this compound?
- NMR Analysis : 1D - and -NMR can identify key protons (e.g., C3-ketone at δ ~200 ppm) and thiazole-related signals (δ 7–8 ppm for aromatic protons). 2D experiments (COSY, HSQC) clarify coupling patterns and confirm the methylamino-thiazole substituent .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly at the 17β position. Challenges include obtaining high-quality crystals due to the compound’s hydrophobic backbone; co-crystallization with stabilizing agents (e.g., cyclodextrins) may be required .
Q. What are the primary challenges in characterizing this compound’s stability under varying pH and temperature?
- Methodology : Accelerated stability studies using HPLC-UV/MS monitor degradation products. The C3-ketone and thiazole moieties are prone to hydrolysis under acidic conditions (pH <3) or oxidation at elevated temperatures (>60°C). Buffered solutions (pH 6–8) and inert atmospheres (N) improve stability .
Advanced Research Questions
Q. How do conflicting data on biological activity arise from structural analogs, and how can researchers address these discrepancies?
- Case Study : Analogues like 17β-hydroxyandrost-4-en-3-one (epi-testosterone) show divergent androgenic activities due to minor stereochemical differences. Comparative studies using receptor-binding assays (e.g., AR/ER transactivation) and molecular docking can clarify structure-activity relationships (SAR) .
- Data Resolution : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via LC-MS to minimize batch-to-batch variability .
Q. What advanced strategies optimize the compound’s bioavailability for in vivo studies?
- Formulation Approaches : Liposomal encapsulation or PEGylation enhances aqueous solubility. Pharmacokinetic profiling in rodent models (e.g., AUC, C) guides dose adjustments.
- Metabolic Stability : Liver microsome assays identify major metabolites (e.g., CYP3A4-mediated oxidation), informing structural tweaks to block vulnerable sites .
Q. How can researchers reconcile contradictions in synthetic yields reported across literature?
- Root Causes : Variability often stems from differences in starting material purity (e.g., androst-4-en-3-one derivatives) or catalyst aging. Reproducibility requires strict adherence to reported protocols (e.g., anhydrous conditions for methylation steps) .
- Troubleshooting : Design of Experiments (DoE) models (e.g., factorial designs) systematically evaluate parameters like solvent polarity and reaction time .
Q. What analytical techniques best quantify trace impurities in bulk samples?
- HPLC-MS/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns and ESI ionization.
- Chiral HPLC : Resolves enantiomeric impurities introduced during asymmetric synthesis steps (e.g., thiazole ring formation) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
